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Welcome to the technical support center for researchers, scientists, and drug development
professionals. This resource provides troubleshooting guides and frequently asked questions
(FAQs) to address common issues encountered when validating CRISPR-Cas9 edits using
Sanger sequencing.

Frequently Asked Questions (FAQSs)
Q1: What is the first step | should take to validate my
CRISPR edit using Sanger sequencing?

The first step is to perform a polymerase chain reaction (PCR) to amplify the genomic region
targeted by the CRISPR-Cas9 system.[1][2] This PCR product is then purified and sent for
Sanger sequencing. It is crucial to sequence both an unedited control sample and your edited
sample to compare the results.[1][2]

Q2: How should | design my PCR primers for amplifying
the target region?

Primers should be designed to flank the CRISPR cut site, typically amplifying a region of 400-
800 base pairs.[3] It's recommended to have at least 200 base pairs of sequence on either side
of the editing site within the amplicon.[2] Primer specificity is critical, and you can use tools like
BLAST to check for potential off-target amplification.[4] Ensure your primers have a GC content
between 50-55% and a melting temperature (Tm) above 45°C.[5]
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Q3: My Sanger sequencing chromatogram looks messy
or has overlapping peaks after the cut site. What does
this mean?

Overlapping peaks in a Sanger chromatogram, starting from the CRISPR target site, are a
common indicator of successful editing in a pooled cell population.[6][7] This occurs because
CRISPR-Cas9 introduces a variety of insertions and deletions (indels), creating a
heterogeneous mixture of DNA sequences. The sequencing reaction reads all these different
sequences simultaneously, resulting in a jumbled chromatogram downstream of the edit site.[8]

El

Q4: How can | analyze my Sanger sequencing data to
determine editing efficiency?

Several online tools can deconvolute the mixed Sanger sequencing data to estimate editing
efficiency and identify the types of indels present. Popular tools include TIDE (Tracking of
Indels by Decomposition), ICE (Inference of CRISPR Edits), and DECODR (Deconvolution of
Complex DNA Repair).[1][10][11][12] These tools compare the sequencing trace of your edited
sample to the unedited control to quantify the frequency of indels.[2]

Q5: What is the difference between TIDE and ICE?

Both TIDE and ICE are web-based tools that analyze Sanger sequencing data to quantify
CRISPR editing efficiency.[1][12] TIDE was one of the earlier methods developed for this
purpose.[1] ICE is a newer tool from Synthego that also determines the relative abundance and
types of indels.[1] Some studies suggest that for certain types of edits, tools like DECODR may
offer higher accuracy.[10]

Q6: Can | use Sanger sequencing to validate single
nucleotide polymorphisms (SNPs) or small
insertions/deletions?

Yes, Sanger sequencing is a suitable method for confirming specific nucleotide changes.[13]
For analyzing the frequency of SNPs in a mixed population, software like the Applied
Biosystems Minor Variant Finder can be utilized.[13] For specific knock-ins, a variation of the
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TIDE tool called TIDER (Tracking of insertions, deletions, and recombination events) can be
used.[2][11]

Q7: What if | don't see any mixed peaks in my
chromatogram?

If the chromatogram from your edited sample looks identical to your control, it could indicate
that the editing was inefficient or unsuccessful. However, if you are analyzing a clonal
population (derived from a single cell), a clean chromatogram is expected and indicates a
homozygous or biallelic edit that needs to be confirmed by aligning the sequence to the
reference.[9]

Troubleshooting Guides
Problem 1: Failed or Poor-Quality Sequencing Reaction

Symptoms:
o No sequence data or very short reads.
e Low signal intensity or "noisy" data with many "N" calls.[5]

Possible Causes and Solutions:
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Cause Solution

Ensure your genomic DNA or PCR product is
pure. Contaminants like proteins or residual

Poor DNA Template Quality reagents from PCR can inhibit the sequencing
reaction.[5] Use a column-based purification kit
for your PCR product.[14][15]

Quantify your DNA and primer concentrations
accurately. For plasmids, a concentration of 40-
) ) 100 ng/pl is often recommended, while for PCR
Incorrect Template or Primer Concentration )
products, 1.5 ng/ul per 100 bases is a good
starting point.[16] Primers are typically

submitted at a concentration of 10 pM.[16]

Your sequencing primer should be specific to
] ) your template. Check for secondary structures
Poor Primer Design ) ] ] )
and runs of identical nucleotides, especially G's,

which can affect sequencing quality.[5]

The sequencing primer may be binding to more

than one location on the template, resulting in a
Multiple Priming Sites mixed signal from the start of the read.[17]

Verify primer specificity using tools like BLAST.

[4]

Problem 2: Unexpected Peaks or Artifacts in the
Chromatogram

Symptoms:
¢ Small, out-of-phase peaks between the main, evenly spaced peaks.[18]
e Asudden drop in signal quality or a "hard stop” in the sequence.[17]

Possible Causes and Solutions:
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Minor, out-of-phase peaks can sometimes be
artifacts from the sequencing process, such as
) ) dye blobs or capillary issues.[18] Sequencing
Sequencing Artifacts ] ] ]
the opposite strand with a reverse primer can
help confirm if the peak is a true variant or an

artifact.[18]

Regions of the DNA template with strong
secondary structures (e.g., hairpins) can cause
) the polymerase to dissociate, leading to an
Secondary Structure in the Template
abrupt end to the sequence read.[17] Some
sequencing facilities offer special protocols for

difficult templates.[14]

If you have isolated a single-cell clone, you
) ) might still see overlapping peaks if the cell has
Heterozygous Indels in a Clonal Population ) ] ) ) ]
two different edits on its two alleles (biallelic

heterozygous mutation).[6][19]

Problem 3: Difficulty Interpreting Results from Analysis
Tools (TIDE, ICE, etc.)

Symptoms:
e Low confidence scores or error messages from the analysis software.
» Discrepancy between the expected edit and the software output.

Possible Causes and Solutions:
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Cause Solution

The accuracy of these tools depends on high-

quality Sanger sequencing data for both the
Poor Quality Input Data control and edited samples. Ensure your

chromatograms are clean, especially in the

region upstream of the cut site.

Double-check that you have entered the correct
Incorrect sgRNA Sequence Input guide RNA sequence into the software, as this is

used as a reference point for the analysis.[1][2]

For more complex edits, such as large
insertions or deletions, the deconvolution
algorithms may be less accurate.[10] In these

Complex Edits cases, it may be necessary to subclone the
PCR products into a plasmid and sequence
individual clones to resolve the different alleles.
[91[13][20]

Experimental Protocols
Protocol 1: PCR Amplification of Target Locus

o Primer Design: Design forward and reverse primers that flank the CRISPR target site,
amplifying a 400-800 bp product.

o Genomic DNA Extraction: Isolate high-quality genomic DNA from both your control and
CRISPR-edited cell populations.[21]

* PCR Reaction Setup: Prepare a standard PCR reaction mix containing your genomic DNA,
primers, dNTPs, PCR buffer, and a high-fidelity DNA polymerase.

e PCR Cycling: Perform PCR with an appropriate annealing temperature for your primers and
a sufficient extension time for your amplicon size.

« Verify Amplification: Run a small amount of your PCR product on an agarose gel to confirm
that you have a single band of the expected size.[8]
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e PCR Product Purification: Purify the remaining PCR product using a spin column-based kit to
remove primers, dNTPs, and polymerase.[14]

e Quantification: Measure the concentration of your purified PCR product.

Protocol 2: Sanger Sequencing and Data Analysis

o Sample Submission: Submit your purified PCR products (both control and edited samples)
and your sequencing primers to a sequencing facility.

» Receive Data: You will typically receive .abl (chromatogram) and .seq (text) files for each
sample.[5]

 Visual Inspection: Open the .abl files using a chromatogram viewer (e.g., SnapGene Viewer,
4Peaks) to visually inspect the quality of the sequencing data.[14] Look for clean, well-
defined peaks in the control sample and the characteristic overlapping peaks in the edited
sample downstream of the cut site.

e Analysis with TIDE/ICE:

o Navigate to the TIDE or ICE website.[11][12]

[e]

Upload the .ab1 file for your control sample.

o

Upload the .abl file for your edited sample.

[¢]

Enter the 20-nucleotide guide RNA sequence.

o

Run the analysis to obtain the editing efficiency and a profile of the indels in your sample
population.

Data Presentation
Comparison of Common Sanger Sequencing Analysis
Tools
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Tool Key Features Input Required Output
o Control and edited o
Quantifies indel ] Indel efficiency (%),
sample .abl files, )
TIDE frequency and graph of indel
sgRNA sequence.[2] o
spectrum.[1][2][11] distribution.[2]
[11]
Quantifies indel _
) ) ICE score (indel
frequency, provides Control and edited
o ) ] frequency),
ICE detailed information sample .abl files, o ]
) distribution of indels.
on indel types and sgRNA sequence.[1] o
distribution.[1]
Deconvolutes Control and edited Indel frequency,
DECODR complex DNA repair sample .abl files, deconvolution of indel
patterns.[10] sgRNA sequence. sequences.[10]
Quantifies homology- ]
) ] ) Frequencies of
directed repair (HDR) Control, edited, and )
templated mutations
TIDER events and non- reference template
) ] and non-templated
templated indels.[2] .abl files.[11] )
indels.[11]
[11]
Visualizations
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of ress Hast

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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